DIM-C-pPhOH

説明

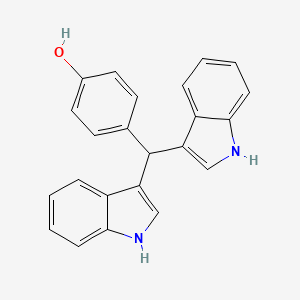

Structure

3D Structure

特性

IUPAC Name |

4-[bis(1H-indol-3-yl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPDFNWJBQMXLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core: A Technical Guide to DIM-C-pPhOH as a Novel NR4A1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, has emerged as a critical regulator in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and metabolism.[1][2] Its aberrant expression and activity are implicated in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders.[3][4] This has positioned NR4A1 as a promising therapeutic target. Among the molecules developed to modulate its function, 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, commonly referred to as DIM-C-pPhOH, has been identified as a potent antagonist of NR4A1.[5][6] This in-depth technical guide serves to consolidate the current understanding of this compound, providing a comprehensive resource on its mechanism of action, experimental validation, and therapeutic potential for researchers and drug development professionals.

The NR4A1 Signaling Axis: A Dual Role in Cellular Fate

NR4A1 is an orphan nuclear receptor, meaning its endogenous ligand has not been definitively identified.[1] Its transcriptional activity is primarily regulated by cellular signaling cascades initiated by growth factors, stress stimuli, and inflammatory cytokines.[1] Upon activation, NR4A1 can translocate to the nucleus and bind to specific DNA response elements, such as the Nur77 binding response element (NBRE) or the Nur-responsive element (NuRE), to regulate the expression of target genes.[2][7]

In the context of cancer, NR4A1 often exhibits pro-oncogenic functions. It can form complexes with other transcription factors, such as Sp1 and p300, to drive the expression of genes involved in cell proliferation and survival, including survivin and Bcl-2.[2][8] Furthermore, NR4A1 can suppress p53 activity, leading to the activation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[4][8]

Conversely, in certain cellular contexts, NR4A1 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby triggering programmed cell death.[1] This dual functionality underscores the complexity of NR4A1 signaling and the importance of developing context-specific therapeutic strategies.

This compound: A Potent Antagonist of NR4A1

This compound is a member of the C-substituted diindolylmethane (C-DIM) family of compounds.[5] It has been extensively characterized as a direct antagonist of NR4A1, effectively inhibiting its pro-oncogenic activities.

Mechanism of Action

This compound exerts its antagonistic effects through direct binding to the ligand-binding domain (LBD) of NR4A1.[5] This interaction prevents the recruitment of co-activators and the subsequent transactivation of NR4A1 target genes.[5] By inhibiting NR4A1, this compound effectively mimics the effects of NR4A1 gene silencing (siRNA), leading to:

-

Inhibition of Cancer Cell Growth and Proliferation: By downregulating pro-proliferative genes, this compound halts the cell cycle and inhibits tumor growth.[5][9]

-

Induction of Apoptosis: this compound promotes programmed cell death by decreasing the expression of anti-apoptotic proteins like Bcl-2 and survivin.[9]

-

Inhibition of mTOR Signaling: By preventing NR4A1-mediated suppression of p53, this compound leads to the activation of AMPK and subsequent inhibition of the mTOR pathway.[4][9]

-

Induction of Cellular Stress: Antagonism of NR4A1 by this compound can lead to increased reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, further contributing to apoptosis.[10]

The multifaceted mechanism of action of this compound makes it a compelling candidate for cancer therapy.

Quantitative Data Summary

The efficacy of this compound as an NR4A1 antagonist has been quantified across various studies. The following tables summarize the key binding affinity and inhibitory concentration data.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 0.10 µM | Fluorescence Binding Assay | [11] |

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |

| RKO | Colon Cancer | 21.2 | 48 hours | [5] |

| SW480 | Colon Cancer | 21.4 | 48 hours | [5] |

| ACHN | Kidney Cancer | 13.6 | Not Specified | [9] |

| 786-O | Kidney Cancer | 13.0 | Not Specified | [9] |

| Rh30 | Rhabdomyosarcoma | ~15-20 (estimated from graph) | 24 hours | [10] |

| RD | Rhabdomyosarcoma | >22.5 | 24 hours | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an NR4A1 antagonist.

Synthesis of this compound

This compound, or 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, can be synthesized via a condensation reaction.

Materials:

-

Indole

-

p-Hydroxybenzaldehyde

-

Glacial Acetic Acid

-

Ethanol

-

Petroleum Ether

-

Benzene

Procedure:

-

Dissolve indole (2 equivalents) and p-hydroxybenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water.

-

Recrystallize the crude product from a mixture of petroleum ether and benzene to obtain pure 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane.

-

Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

NR4A1 Transactivation Luciferase Reporter Assay

This assay is used to quantify the antagonist activity of this compound on NR4A1-mediated gene transcription.

Materials:

-

Cancer cell line expressing NR4A1 (e.g., RKO, Ishikawa)

-

Expression plasmid for a GAL4-NR4A1 fusion protein (pBIND-NR4A1)

-

Luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS) (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Luciferase Assay System (e.g., Promega Dual-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 12-well or 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

-

Co-transfect the cells with the GAL4-NR4A1 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 6 hours of transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound.

-

Incubate the cells for an additional 18-24 hours.

-

Lyse the cells using the lysis reagent provided in the luciferase assay kit.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to the total protein concentration of each lysate to account for differences in cell number and transfection efficiency.

-

Calculate the percent inhibition of NR4A1 transactivation for each concentration of this compound relative to the vehicle control.

Cell Proliferation (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight culture medium and replace it with medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include a vehicle-treated control.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Western Blot Analysis of NR4A1 Target Genes

Western blotting is used to detect changes in the protein expression levels of NR4A1 target genes.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against NR4A1 target proteins (e.g., Bcl-2, Survivin, p-mTOR, p-AMPK) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of NR4A1 signaling and the experimental evaluation of its antagonists.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting NR4A1 (TR3) in Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of NR4A1 in cancer: Focus on metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to DIM-C-pPhOH and its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent anti-cancer agent. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action in inducing apoptosis in cancer cells. This document details the molecular pathways modulated by this compound, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. A promising approach in cancer therapy is the targeted induction of apoptosis, or programmed cell death, in malignant cells. This compound has garnered significant attention for its ability to selectively induce apoptosis in various cancer cell lines, positioning it as a lead compound for further preclinical and clinical investigation. This guide will delve into the core aspects of this compound's pro-apoptotic activity.

Mechanism of Action: Targeting the NR4A1 Nuclear Receptor

The primary molecular target of this compound is the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2][3] NR4A1 is an orphan nuclear receptor that is overexpressed in several cancers and plays a crucial role in tumor cell proliferation and survival.[3] this compound functions as an antagonist of NR4A1.[1][2] By binding to the ligand-binding domain of NR4A1, this compound inhibits its transcriptional activity, leading to the downregulation of pro-survival genes and the induction of apoptosis.[1]

The antagonism of NR4A1 by this compound triggers a cascade of downstream signaling events that culminate in apoptosis. Key pathways affected include the mTOR (mammalian target of rapamycin) signaling pathway and the regulation of Sp1 (Specificity protein 1)-dependent gene expression.[1]

Inhibition of the mTOR Signaling Pathway

Treatment with this compound leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] This inhibition is mediated through the activation of the p53/sestrin2/AMPKα axis in cancer cells with wild-type p53.[1] The antagonism of NR4A1 by this compound relieves the inhibition of p53, leading to the upregulation of sestrin 2. Sestrin 2, in turn, activates AMP-activated protein kinase (AMPKα), which subsequently inhibits mTOR signaling.[1]

Downregulation of Sp1-Regulated Genes

This compound also induces apoptosis by downregulating the expression of genes regulated by the transcription factor Sp1.[1] NR4A1 can form a complex with Sp1, enhancing the transcription of pro-survival genes such as survivin and Bcl-2.[3] By antagonizing NR4A1, this compound disrupts this complex, leading to decreased expression of these anti-apoptotic proteins and promoting apoptosis.[1][3]

Quantitative Data on Efficacy

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency across a range of cancer types.

| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment | Reference |

| RKO | Colon Cancer | 21.2 | 48 hours | [1] |

| SW480 | Colon Cancer | 21.4 | 48 hours | [1] |

| ACHN | Kidney Cancer | 13.6 | Not Specified | [2] |

| 786-O | Kidney Cancer | 13.0 | Not Specified | [2] |

| L3.6pL | Pancreatic Cancer | 11.35 | 48 hours | |

| MiaPaCa-2 | Pancreatic Cancer | 13.87 | 48 hours | |

| Panc1 | Pancreatic Cancer | 15.61 | 48 hours |

In vivo studies have further corroborated the anti-tumor activity of this compound. In an orthotopic mouse model of pancreatic cancer, daily administration of this compound (30 mg/kg) for 28 days resulted in a significant reduction in both tumor volume and weight.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Survivin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells with this compound as described in the previous protocols.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Conclusion

This compound represents a promising therapeutic agent for the treatment of various cancers. Its ability to induce apoptosis through the antagonism of the NR4A1 nuclear receptor and the subsequent modulation of the mTOR and Sp1 signaling pathways provides a clear mechanism-based rationale for its anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel cancer therapeutic. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.

References

Discovery and Synthesis of DIM-C-pPhOH: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH). It is intended for researchers, scientists, and professionals in the field of drug development. This compound is a prototypical antagonist of the Nuclear Receptor 4A1 (NR4A1; Nur77), a key regulator in cancer cell proliferation, survival, and migration.[1][2] This guide details its biological activities, summarizes quantitative data, provides key experimental protocols, and visualizes its signaling pathways and experimental workflows.

Discovery and Rationale

This compound belongs to a class of compounds known as 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), which have been investigated for their antineoplastic activities.[3] The discovery was driven by the identification of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3) as a pro-oncogenic factor overexpressed in various cancers, including breast, pancreatic, colon, and lung cancer.[2][3][4] this compound was identified as a C-DIM analog that directly binds to the ligand-binding domain of NR4A1 and functions as an antagonist or inverse agonist.[3][5] Its development provided a critical chemical tool to probe the function of NR4A1 and validate it as a therapeutic target. The effects of this compound often mimic those observed with NR4A1 gene silencing (siRNA), confirming its mechanism-based activity.[6]

Synthesis

The synthesis of this compound is achieved through an acid-catalyzed electrophilic substitution reaction. The process involves the condensation of two equivalents of indole with one equivalent of p-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Dissolve p-hydroxybenzaldehyde (1.0 eq) and indole (2.2 eq) in ethanol or a similar polar solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution to protonate the aldehyde, making it more electrophilic.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Precipitation and Filtration: Upon completion, the product often precipitates out of the solution. The crude product can be collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly binding to and antagonizing NR4A1.[3] This interaction inhibits the transcriptional activity of NR4A1, leading to the modulation of numerous downstream genes and signaling pathways critical for cancer cell survival and proliferation.

Key downstream effects of NR4A1 inhibition by this compound include:

-

Inhibition of mTOR Signaling: It inhibits the activation of the mammalian target of rapamycin (mTOR) and its downstream kinases.[1]

-

Induction of Apoptosis: The compound induces programmed cell death, confirmed by Annexin V staining and the cleavage of caspases 7 and 8.[1]

-

Downregulation of Pro-Survival Genes: It decreases the expression of key anti-apoptotic and pro-growth genes regulated by NR4A1, such as survivin, Bcl-2, and EGFR.[1][4]

-

Induction of Cellular Stress: It promotes the generation of reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress.

-

Inhibition of Cell Migration: It decreases the expression of β1-integrin, a protein crucial for cell adhesion and migration.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified across various cancer cell lines and in vivo models.

Table 1: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation(s) |

|---|---|---|---|

| ACHN | Kidney | 13.6 | [1][7] |

| 786-O | Kidney | 13.0 | [1][7] |

| L3.6pL | Pancreatic | 11.35 (at 48h) | [4] |

| MiaPaCa-2 | Pancreatic | 13.87 (at 48h) | [4] |

| Panc1 | Pancreatic | 15.61 (at 48h) | [4] |

| RKO | Colon | ~15-20 (at 48h) | [8] |

| SW480 | Colon | ~15-20 (at 48h) |[8] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Cancer Type | Dose | Efficacy | Citation(s) |

|---|---|---|---|---|

| Athymic Nude Mice | Kidney (ACHN Xenograft) | 30 mg/kg/day (oral gavage) | Significant inhibition of tumor growth | [1] |

| Athymic Nude Mice | Pancreatic (L3.6pL Orthotopic) | 30 mg/kg/day (oral gavage) | Significant inhibition of tumor growth and weight | [4][6] |

| Athymic Nude Mice | Breast (MDA-MB-231 Xenograft) | 15-30 mg/kg/day (oral gavage) | Inhibition of tumor growth |[2] |

Table 3: Physicochemical and Formulation Data

| Property | Value | Citation(s) |

|---|---|---|

| Molecular Formula | C₂₃H₁₈N₂O | |

| Molecular Weight | 338.41 g/mol | |

| CAS Number | 151358-47-3 | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |

| In Vivo Formulation 2 | Solution in corn oil |[6][7] |

Key Experimental Protocols

Detailed protocols are essential for reproducing the findings associated with this compound.

Protocol 1: Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., ACHN, Panc1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically 0-40 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

Cell Counting: At each time point, count the number of viable cells using a hemocytometer, an automated cell counter, or a colorimetric assay (e.g., MTT, SRB).

-

Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀) at a specific time point (e.g., 48 hours) using non-linear regression analysis.[4][8]

Protocol 2: Western Blot Analysis for Target Gene Expression

-

Cell Lysis: Treat cells with this compound (e.g., 15-20 µM) for 24 hours.[1] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against target proteins (e.g., NR4A1, survivin, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5][8]

Protocol 3: In Vivo Xenograft Study

-

Cell Implantation: Implant cancer cells (e.g., 1x10⁶ L3.6pL cells) orthotopically into the pancreas or subcutaneously into the flank of athymic nude mice.[4][6]

-

Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg/day) or vehicle control daily via oral gavage.[1][4]

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight as a measure of toxicity.

-

Endpoint Analysis: After a predefined period (e.g., 28-50 days), sacrifice the animals.[1][4] Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry, TUNEL assay).[6]

Limitations and Future Directions

While this compound is a potent NR4A1 antagonist in vitro and in vivo, pharmacokinetic studies have indicated that the compound is rapidly metabolized.[2] This limitation reduces its systemic exposure and overall efficacy. To address this, subsequent research has focused on developing "buttressed analogs" of this compound. These analogs incorporate one or two chemical substituents ortho to the hydroxyl group on the phenyl ring. This structural modification sterically hinders metabolic enzymes, leading to improved stability, enhanced potency, and more effective inhibition of tumor growth in preclinical models.[2][9]

Conclusion

This compound is a foundational molecule in the study of NR4A1 biology and its role in cancer. Its discovery validated NR4A1 as a druggable target, and its mechanism of action—antagonizing NR4A1 to inhibit mTOR signaling, suppress pro-survival genes, and induce apoptosis—has been extensively characterized.[1][3][4] Although limited by its metabolic instability, this compound remains an indispensable research tool and has served as the scaffold for the development of next-generation NR4A1 antagonists with improved therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

The mTOR Signaling Pathway as a Therapeutic Target: The Role of DIM-C-pPhOH

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has positioned mTOR as a key target for therapeutic intervention. This technical guide provides an in-depth analysis of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a novel antagonist of the nuclear receptor 4A1 (NR4A1), and its inhibitory effects on the mTOR signaling pathway. We will explore its mechanism of action, present quantitative data from various cancer cell line studies, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating new anti-cancer therapeutics targeting the mTOR pathway.

Introduction: The mTOR Pathway and the Emergence of this compound

The mTOR pathway is a complex signaling network that integrates intracellular and extracellular signals to control essential cellular processes. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets. Aberrant activation of this pathway is a common feature in a wide range of human cancers, making it an attractive target for drug development.

This compound is a member of the C-substituted diindolylmethane (C-DIM) family of compounds that has demonstrated significant antineoplastic activity.[1] Its mechanism of action involves the direct binding to and antagonism of NR4A1, an orphan nuclear receptor implicated in cancer cell proliferation and survival.[1] By antagonizing NR4A1, this compound initiates a signaling cascade that culminates in the potent inhibition of mTOR signaling, leading to decreased cancer cell growth and induction of apoptosis.[1][2]

Mechanism of Action: An Indirect Inhibition of mTOR

This compound does not directly inhibit mTOR. Instead, it acts as an indirect inhibitor by targeting the upstream regulator NR4A1.[2] In several cancer cell types, particularly those with wild-type p53, the antagonism of NR4A1 by this compound leads to the activation of a p53-dependent pathway.[1] This results in the upregulation of sestrin 2, which in turn activates AMP-activated protein kinase (AMPKα).[1][2] Activated AMPKα then phosphorylates and inhibits the mTORC1 complex, leading to the dephosphorylation and inactivation of its downstream effectors, such as the 70S6 kinase (p70S6K) and the ribosomal protein S6 (S6RP).[1][2]

This indirect mechanism of action provides a novel strategy for targeting the mTOR pathway, potentially overcoming resistance mechanisms associated with direct mTOR inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values for Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |

| RKO | Colon Cancer | 21.2 | 48 hours | [1] |

| SW480 | Colon Cancer | 21.4 | 48 hours | [1] |

| ACHN | Kidney Cancer | 13.6 | Not Specified | [3] |

| 786-O | Kidney Cancer | 13.0 | Not Specified | [3] |

| L3.6pL | Pancreatic Cancer | 11.35 | 48 hours | [4] |

| MiaPaCa-2 | Pancreatic Cancer | 13.87 | 48 hours | [4] |

| Panc1 | Pancreatic Cancer | 15.61 | 48 hours | [4] |

Table 2: Effects of this compound on mTOR Pathway Protein Phosphorylation

| Cell Line | Cancer Type | Treatment | Effect on Phosphorylation | Reference |

| RKO | Colon Cancer | This compound | Decreased p-p70S6K, Decreased p-S6RP | [1] |

| Ishikawa | Endometrial Cancer | This compound (20 µM, 24h) | Decreased p-mTOR, p-70S6K, p-S6RP | [2] |

| Hec-1B | Endometrial Cancer | This compound (25 µM, 24h) | Decreased p-mTOR, p-70S6K, p-S6RP | [2] |

| ACHN | Kidney Cancer | This compound (15-20 µM, 24h) | Inhibition of mTOR and downstream kinases | [3] |

| 786-O | Kidney Cancer | This compound (15-20 µM, 24h) | Inhibition of mTOR and downstream kinases | [3] |

| MDA-MB-231 | Breast Cancer | Buttressed analogs of this compound | Decreased p-mTOR, p-S6RP, p-4EBP1 | [5] |

| SKBR3 | Breast Cancer | Buttressed analogs of this compound | Decreased p-mTOR, p-S6RP, p-4EBP1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the mTOR pathway.

Cell Proliferation Assay

This protocol is used to determine the IC50 values for cell growth inhibition.

-

Cell Seeding: Seed cancer cells (e.g., RKO, SW480) in 96-well plates at a density of 5,000 cells/well in their respective growth media.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).

-

Cell Counting: At the end of the incubation period, count the number of viable cells using a cell counter or a viability assay such as the MTT assay.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Western Blot Analysis

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.

-

Cell Lysis: Treat cancer cells with this compound for the specified time and concentration. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and then separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-S6RP, S6RP, p-AMPKα, AMPKα, sestrin 2, and β-actin as a loading control) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The signaling pathway of this compound's indirect inhibition of mTOR.

Caption: A typical workflow for Western blot analysis.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer compounds that effectively inhibit the mTOR signaling pathway through a novel, indirect mechanism. Its ability to antagonize NR4A1 and subsequently activate the p53/sestrin 2/AMPKα axis provides a unique therapeutic strategy. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related analogs.

Future studies should focus on in vivo efficacy and toxicity profiles, the exploration of synergistic combinations with other anti-cancer agents, and the identification of predictive biomarkers to select patient populations most likely to respond to this therapeutic approach. A deeper understanding of the broader cellular effects of NR4A1 antagonism will also be crucial in fully realizing the therapeutic potential of this class of compounds.

References

- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of DIM-C-pPhOH in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the preliminary in vitro studies of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a C-substituted diindolylmethane derivative. The document details its mechanism of action as a nuclear receptor 4A1 (NR4A1) antagonist and its subsequent effects on key signaling pathways implicated in cancer progression. Quantitative data from various cancer cell line studies are summarized, and detailed protocols for the key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's activity.

Introduction

This compound is a synthetic analog of 3,3'-diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables.[1] C-substituted diindolylmethanes (C-DIMs) have demonstrated significant antineoplastic activity across multiple cancer cell lines.[2][3] this compound distinguishes itself by functioning as a potent antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3).[2][4] NR4A1 is frequently overexpressed in various tumors and plays a pro-oncogenic role by regulating genes involved in cell proliferation, survival, and migration.[5][6] By antagonizing NR4A1, this compound initiates a cascade of events that culminate in the inhibition of cancer cell growth, induction of apoptosis, and modulation of critical signaling pathways such as the mTOR pathway.[4][7]

Quantitative Data Summary

The cytotoxic and growth-inhibitory effects of this compound have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit a biological process by 50%, are summarized below.

| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |

| Kidney Cancer | ACHN | 13.6 | Not Specified | [4] |

| Kidney Cancer | 786-O | 13.0 | Not Specified | [4] |

| Colon Cancer | RKO | 21.2 | 48 hours | [2] |

| Colon Cancer | SW480 | 21.4 | 48 hours | [2] |

| Pancreatic Cancer | L3.6pL | 11.35 | 48 hours | [5] |

| Pancreatic Cancer | MiaPaCa-2 | 13.87 | 48 hours | [5] |

| Pancreatic Cancer | Panc1 | 15.61 | 48 hours | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the antagonism of NR4A1.[2] This interaction inhibits the pro-oncogenic functions of NR4A1, leading to the modulation of several downstream signaling pathways.

NR4A1 Antagonism and Downstream Effects

As a direct antagonist, this compound binds to the ligand-binding domain of NR4A1, preventing its transactivation activity.[2][3] This inactivation mimics the effects of NR4A1 knockdown via RNA interference (siNR4A1).[7] The antagonism of NR4A1 by this compound leads to the downregulation of several Sp-regulated genes, including the anti-apoptotic protein survivin.[2]

Figure 1: Antagonism of NR4A1 by this compound.

Inhibition of the mTOR Signaling Pathway

A key consequence of NR4A1 antagonism by this compound is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[4][7] This occurs through the induction of sestrin 2, which in turn activates AMP-activated protein kinase (AMPKα).[4] Activated AMPKα then inhibits mTOR and its downstream effectors, which are crucial for cell growth and proliferation.[4]

References

- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 2. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.research.missouri.edu [docs.research.missouri.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of DIM-C-pPhOH: An In-Depth Technical Guide

An Overview for Researchers and Drug Development Professionals

DIM-C-pPhOH, scientifically known as 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane and also referred to as C-DIM8, is a potent antagonist of the nuclear receptor 4A1 (NR4A1). This compound has garnered significant interest in oncological research due to its ability to inhibit cancer cell growth, modulate mTOR signaling, and induce apoptosis and cellular stress.[1][2] Understanding the pharmacokinetic properties of this compound is critical for its development as a potential therapeutic agent. This guide provides a comprehensive analysis of its absorption, distribution, metabolism, and excretion (ADME) profile, based on available preclinical data.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in C57Bl/6 mice following both intravenous and oral administration. The data, summarized below, reveals a compound with rapid metabolism and low oral bioavailability.[1][3]

Table 1: Noncompartmental Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (1 mg/kg) | Oral Gavage (10 mg/kg) |

| Cmax (ng/mL) | 215 ± 35 | 48 ± 9 |

| Tmax (min) | 5 | 15 |

| AUC (ng*h/mL) | 71.5 ± 12.5 | 43.5 ± 8.5 |

| Half-life (t½) (min) | 71 ± 13 | 105 ± 21 |

| Oral Bioavailability (%) | - | 6 |

Data presented as mean ± SEM.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of this compound in a murine model.

Animal Model

-

Species: Mus musculus (Mouse)

-

Strain: C57Bl/6

-

Sex: Not specified

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Administration

-

Oral Administration: this compound was administered via oral gavage at a dose of 10 mg/kg. The vehicle used for administration was corn oil.[1][2]

-

Intravenous Administration: A single dose of 1 mg/kg of this compound was administered intravenously.

Sample Collection and Analysis

-

Sample Type: Plasma and brain tissue.

-

Time Points: Samples were collected at various time points over a 12-hour period.

-

Analytical Method: The concentration of this compound in plasma and brain homogenates was quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[1][4][5][6]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the study and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow

The following diagram outlines the key steps in the pharmacokinetic study of this compound.

Signaling Pathway of this compound Action

This compound functions as an antagonist of NR4A1, a nuclear receptor that plays a pro-oncogenic role in various cancers.[7] By inhibiting NR4A1, this compound triggers a cascade of events that ultimately lead to decreased cancer cell proliferation and survival.[8][9] One of the key downstream pathways affected is the mTOR signaling pathway.

Discussion and Future Directions

The pharmacokinetic data for this compound indicate that while it is absorbed after oral administration, its bioavailability is low, and it is rapidly cleared from the plasma.[1] This suggests that the parent compound undergoes significant first-pass metabolism. The relatively short half-life also implies that frequent dosing may be necessary to maintain therapeutic concentrations.

The antagonism of the NR4A1 signaling pathway by this compound presents a promising strategy for cancer therapy.[7][9] By inhibiting NR4A1, this compound disrupts downstream pro-survival pathways like mTOR and reduces the expression of anti-apoptotic proteins such as survivin and Bcl-2, ultimately leading to apoptosis in cancer cells.

Future research should focus on strategies to improve the oral bioavailability of this compound, such as formulation development or the design of more metabolically stable analogs. A more detailed characterization of its metabolic pathways and the identification of its major metabolites are also crucial for a complete understanding of its disposition and to assess the potential for drug-drug interactions. Further preclinical studies in various cancer models are warranted to establish a clear pharmacokinetic/pharmacodynamic relationship and to optimize dosing regimens for potential clinical evaluation.

References

- 1. Neuroprotective efficacy and pharmacokinetic behavior of novel anti-inflammatory para-phenyl substituted diindolylmethanes in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive quantitative analysis of C-peptide in human plasma by 2-dimensional liquid chromatography-mass spectrometry isotope-dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Diindolylmethane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the foundational research on DIM and its derivatives, focusing on its synthesis, chemical properties, and diverse biological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows.

Introduction

Cruciferous vegetables such as broccoli, cabbage, and cauliflower are known for their health benefits, which are partly attributed to the bioactive compound 3,3'-diindolylmethane (DIM).[1][2][3] DIM is formed in the acidic environment of the stomach from its precursor, indole-3-carbinol (I3C), which is released from glucobrassicin upon chewing or chopping these vegetables.[1][4] Laboratory and clinical studies have suggested that DIM possesses anti-inflammatory, anticancer, and immune-modulating properties.[2][5] This guide delves into the core scientific knowledge surrounding DIM, providing a technical foundation for further research and development.

Chemical Properties and Synthesis

DIM is a heterocyclic compound belonging to the indole family.[6][7] Its chemical stability is greater than that of its precursor, I3C.[1]

Table 1: Chemical and Physical Properties of 3,3'-Diindolylmethane

| Property | Value | Reference |

| IUPAC Name | 3-(1H-indol-3-ylmethyl)-1H-indole | [6] |

| Molecular Formula | C₁₇H₁₄N₂ | [6][8] |

| Molecular Weight | 246.31 g/mol | [6][8] |

| Appearance | White solid | [9] |

| Melting Point | 165-167 °C | |

| Solubility | Soluble in organic solvents like ethanol and toluene | [9] |

| XLogP3 | 4.3 | [6] |

Synthesis of 3,3'-Diindolylmethane

The most common method for synthesizing DIM is through the acid-catalyzed condensation of two equivalents of indole with one equivalent of formaldehyde.[9]

This protocol describes a common laboratory-scale synthesis of DIM.

Materials:

-

Indole

-

Paraformaldehyde

-

p-Toluenesulfonic acid

-

Ethanol

-

Water

-

Toluene

-

Standard laboratory glassware (three-necked flask, stirrer, condenser, filtration apparatus)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 1L three-necked flask equipped with a stirrer, add 280 grams of water, 120 grams of ethanol, 100.0 grams of indole, and 15.4 grams of paraformaldehyde.[9]

-

Catalyst Addition: To the stirred mixture, add 14.7 grams of p-toluenesulfonic acid.[9]

-

Reaction: Heat the mixture to 40-50°C and maintain this temperature for 3 hours with continuous stirring.[9][10] Monitor the reaction progress using TLC.

-

Isolation of Crude Product: Once the reaction is complete, cool the mixture. Filter the resulting precipitate and wash the solid with ethanol to obtain the crude 3,3'-diindolylmethane.[9]

-

Purification: Recrystallize the crude product from hot toluene. After cooling and complete precipitation, filter the crystals.[9]

-

Drying: Dry the purified crystals under low-temperature vacuum to obtain a white solid.[9]

Biological Activities and Mechanisms of Action

DIM exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, pancreatic, and colorectal cancer.[1]

Key Signaling Pathways Modulated by DIM

DIM's pleiotropic effects are attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[11]

-

Ah Receptor Pathway: DIM is a known modulator of the Aryl hydrocarbon (Ah) receptor, which plays a role in regulating the expression of xenobiotic-metabolizing enzymes.

-

NF-κB Pathway: DIM can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[11]

-

Akt/mTOR Pathway: DIM has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[11][12]

-

Wnt/β-catenin Pathway: DIM can modulate the Wnt/β-catenin signaling pathway, which is involved in cell fate determination, proliferation, and differentiation.

-

Cell Cycle Regulation: DIM can induce cell cycle arrest, often at the G1 phase, by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p27.[11][12]

-

Apoptosis Induction: DIM can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[11][12]

References

- 1. dovepress.com [dovepress.com]

- 2. mskcc.org [mskcc.org]

- 3. Diindolylmethane: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 4. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diindolylmethane (DIM) Information Resource Center - UC Berkeley - Molecular Biology [diindolylmethane-dim.com]

- 6. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diindolylmethane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. benchchem.com [benchchem.com]

- 10. CN110256325B - Process method for synthesizing 3,3' -diindolylmethane - Google Patents [patents.google.com]

- 11. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,3′-Diindolylmethane rapidly and selectively inhibits hepatocyte growth factor/c-Met signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of DIM-C-pPhOH: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Novel NR4A1 Antagonist for Cancer Therapy

Introduction

1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. This compound acts as an antagonist of the nuclear receptor 4A1 (NR4A1), a key regulator of cancer cell proliferation, survival, and migration.[1][2][3] By inhibiting NR4A1, this compound triggers a cascade of events leading to cancer cell death and inhibition of tumor growth, making it a compelling candidate for further drug development.

Quantitative Data on the Efficacy of this compound

The anti-cancer activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings regarding its potency in vitro and its efficacy in vivo.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| ACHN | Kidney Cancer | 13.6 | Not Specified | [4] |

| 786-O | Kidney Cancer | 13.0 | Not Specified | [4] |

| RKO | Colon Cancer | 21.2 | 48 hours | [2] |

| SW480 | Colon Cancer | 21.4 | 48 hours | [2] |

| L3.6pL | Pancreatic Cancer | 11.35 | 48 hours | [5] |

| MiaPaCa-2 | Pancreatic Cancer | 13.87 | 48 hours | [5] |

| Panc1 | Pancreatic Cancer | 15.61 | 48 hours | [5] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer | L3.6pL | Orthotopic Nude Mice | 30 mg/kg/day (oral gavage) for 28 days | Significant inhibition of tumor volume and weight | [5] |

| Lung Cancer | A549 | Orthotopic Nude Mice | 30 mg/kg/day (oral gavage) for 4 weeks | Significant inhibition of tumor weight and volume | [6] |

| Breast Cancer | MDA-MB-231 | Orthotopic Nude Mice | 15-30 mg/kg/day | 30-60% | [7] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. As an antagonist of NR4A1, it initiates a series of downstream events that collectively contribute to the suppression of tumor growth and survival.

NR4A1 Antagonism and Apoptosis Induction

This compound directly binds to the ligand-binding domain of NR4A1, functioning as an antagonist.[2] This inhibition of NR4A1, a pro-oncogenic factor in many cancers, leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[5] Concurrently, this compound treatment results in the cleavage of caspases 7 and 8, key executioners of the apoptotic cascade, ultimately leading to programmed cell death.[4]

Inhibition of the mTOR Signaling Pathway

A crucial aspect of this compound's mechanism of action is its ability to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Antagonism of NR4A1 by this compound leads to an increase in reactive oxygen species (ROS).[8] This, in turn, induces the expression of sestrin 2, which activates AMP-activated protein kinase (AMPKα).[4][8] Activated AMPKα then phosphorylates and inhibits the mTOR complex 1 (mTORC1), leading to the dephosphorylation of its downstream targets, p70S6K and 4E-BP1, ultimately suppressing protein synthesis and cell growth.[6]

References

- 1. biocompare.com [biocompare.com]

- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-mTOR (Ser2448) Antibody | Affinity Biosciences [affbiotech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DIM-C-pPhOH in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhOH, or 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent antagonist of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3).[1][2] NR4A1 is frequently overexpressed in various cancers and plays a pro-oncogenic role by regulating pathways involved in cell proliferation, survival, and migration.[3][4][5] this compound exerts its anti-cancer effects by inhibiting NR4A1 function, leading to the suppression of tumor growth, induction of apoptosis, and modulation of key signaling pathways such as the mTOR pathway.[1][3][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro cell culture studies.

Mechanism of Action

This compound functions as an NR4A1 antagonist, binding to its ligand-binding domain and inhibiting its transcriptional activity.[2][4] This inhibition mimics the effects of NR4A1 knockdown and leads to several downstream cellular consequences, including:

-

Inhibition of Cell Proliferation and Growth: By antagonizing NR4A1, this compound downregulates the expression of genes that promote cell growth and survival.[3][4]

-

Induction of Apoptosis: The compound promotes programmed cell death by inducing the cleavage of caspases 7 and 8 and modulating the expression of apoptosis-related proteins like Bcl-2 and survivin.[1]

-

Inhibition of mTOR Signaling: this compound treatment leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[1][5] This is often mediated through the activation of AMPKα.[1]

-

Induction of Cellular Stress: The compound can induce reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, contributing to its pro-apoptotic effects.

Data Presentation

Quantitative Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Key Observed Effects |

| ACHN | Kidney | Cell Proliferation | 24 | 13.6 | Decreased cell proliferation, induction of apoptosis.[1] |

| 786-O | Kidney | Cell Proliferation | 24 | 13.0 | Decreased cell proliferation, induction of apoptosis.[1] |

| RKO | Colon | Cell Growth | 48 | 21.2 | Inhibition of cell growth, induction of apoptosis, inhibition of mTOR signaling.[2] |

| SW480 | Colon | Cell Growth | 48 | 21.4 | Inhibition of cell growth, induction of apoptosis.[2] |

| Ishikawa | Endometrial | Cell Growth | 24 | ~20-25 | Inhibition of cell growth, induction of Annexin V staining, inhibition of mTOR signaling.[5] |

| Hec-1B | Endometrial | Cell Growth | 24 | ~20-25 | Inhibition of cell growth, induction of Annexin V staining, inhibition of mTOR signaling.[5] |

| MDA-MB-231 | Breast | Cell Growth, Migration | - | - | Decreased cell growth and migration, induction of apoptosis.[3] |

| SKBR3 | Breast | Cell Growth, Migration | - | - | Decreased cell growth and migration, induction of apoptosis.[3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium and replace it with a medium containing various concentrations of this compound or a vehicle control (DMSO at a final concentration not exceeding 0.1%).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][8]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[1]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation to ensure all apoptotic cells are collected.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins (e.g., NR4A1, p-mTOR, mTOR, cleaved caspases) following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, dilutions to be optimized)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

6-well or 10 cm plates

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the other assays.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NR4A1, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Experimental workflow for in vitro studies using this compound.

Caption: Simplified signaling pathway of this compound action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. protocols.io [protocols.io]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

Application Notes and Protocols for DIM-C-pPhOH in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) is a potent antagonist of the nuclear receptor 4A1 (NR4A1), a transcription factor implicated in the progression of various cancers.[1][2][3] Overexpression of NR4A1 is observed in several tumor types, including breast, colon, lung, and pancreatic cancers, where it promotes pro-oncogenic pathways.[1][4] this compound exerts its anti-neoplastic effects by inhibiting NR4A1-regulated gene expression, leading to decreased cancer cell growth, migration, and induction of apoptosis.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in a mouse xenograft model, a critical preclinical step in evaluating its therapeutic potential.

Mechanism of Action

This compound functions as an NR4A1 antagonist, binding to its ligand-binding domain and inhibiting its transcriptional activity.[2][5] This antagonism disrupts several downstream signaling pathways crucial for tumor growth and survival. Key mechanisms include:

-

Inhibition of mTOR Signaling: this compound treatment can lead to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2][3][6]

-

Downregulation of Sp-Regulated Genes: The compound has been shown to decrease the expression of genes regulated by the Sp (Specificity protein) family of transcription factors, such as survivin, which are critical for cell survival.[2][5]

-

Induction of Apoptosis: By inhibiting pro-survival pathways and inducing cellular stress, this compound promotes programmed cell death in cancer cells.[3][4]

Data Presentation

In Vivo Efficacy of this compound in Mouse Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Tumor Growth Inhibition | Reference |

| Breast Cancer | MDA-MB-231 | Athymic Nude | 15-30 mg/kg/day | - | 30-60% | [1] |

| Pancreatic Cancer | L3.6pL | Athymic Nude | 30 mg/kg/day | Oral Gavage | Significant | [4][7] |

| Renal Cancer | ACHN | Athymic Nude | 30 mg/kg/day | Oral Gavage | Significant | [3] |

| Lung Cancer | A549 | Athymic Nude | 30 mg/kg/day | Oral Gavage | Significant | [8] |

In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (Cell Proliferation) | Reference |

| ACHN | Renal | 13.6 µM | [3] |

| 786-O | Renal | 13.0 µM | [3] |

| RKO | Colon | 21.2 µM | [2] |

| SW480 | Colon | 21.4 µM | [2] |

| Panc1 | Pancreatic | 11.35 µM | [4] |

| MiaPaCa-2 | Pancreatic | 13.87 µM | [4] |